molecular formula C30H22N2O5S B11586444 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[3-(benzyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[3-(benzyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11586444
M. Wt: 522.6 g/mol
InChI Key: WKFPBYPLJWAVQN-UHFFFAOYSA-N
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Description

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-[3-(BENZYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of thiazole, benzyl, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-[3-(BENZYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl and chromeno-pyrrole moieties. Key steps include:

    Thiazole Formation: The thiazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The benzyl group is introduced via nucleophilic substitution reactions.

    Chromeno-Pyrrole Synthesis: The chromeno-pyrrole structure is formed through a series of cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-[3-(BENZYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.

Scientific Research Applications

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-[3-(BENZYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-[3-(BENZYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interactions with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: Binding to active sites of enzymes, leading to inhibition of their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-[3-(BENZYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar in structure but with variations in functional groups.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Chromeno-Pyrrole Derivatives: Compounds with similar chromeno-pyrrole structures but different aromatic substitutions.

Uniqueness

The uniqueness of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-[3-(BENZYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of thiazole, benzyl, and chromeno-pyrrole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H22N2O5S

Molecular Weight

522.6 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H22N2O5S/c1-17-28(18(2)33)38-30(31-17)32-25(20-11-8-12-21(15-20)36-16-19-9-4-3-5-10-19)24-26(34)22-13-6-7-14-23(22)37-27(24)29(32)35/h3-15,25H,16H2,1-2H3

InChI Key

WKFPBYPLJWAVQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC6=CC=CC=C6)C(=O)C

Origin of Product

United States

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